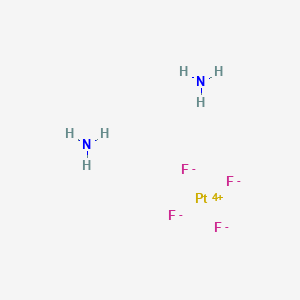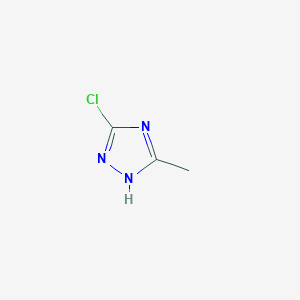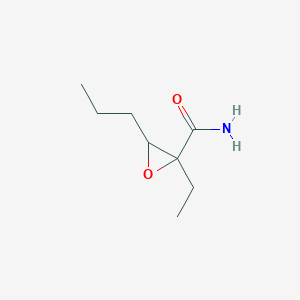
N-(N-L-Leucylglycyl)-L-leucine
Übersicht
Beschreibung
N-(N-L-Leucylglycyl)-L-leucine is a dipeptide composed of the amino acids leucine and glycine. It is a sequential polypeptide that can be synthesized in various forms, such as (Leu3Gly)n, (Leu2Gly)n, (LeuGly)n, and (LeuGly2)n, as demonstrated in the synthesis of sequential polypeptides of L-leucine and glycine . The molecule can exist in different states, including zwitterionic forms, and can be part of more complex polypeptide chains .
Synthesis Analysis
The synthesis of N-(N-L-Leucylglycyl)-L-leucine-related compounds involves several methods. For instance, the sequential polypeptides of L-leucine and glycine are synthesized through self-condensation of corresponding peptide p-nitrophenyl esters . In another study, L-[1-11C]leucine was synthesized using a modified Bucherer-Strecker reaction sequence, followed by enzymatic resolution to isolate the pure L-amino acid isomer . Reactive copolymers containing derivatives of L-leucine were synthesized and characterized, indicating the versatility of L-leucine in polymer chemistry9.
Molecular Structure Analysis
The molecular structure of L-leucylglycine and its derivatives has been extensively studied. For example, L-leucylglycine 0.67-hydrate was crystallized from an aqueous solution, revealing a hydrogen-bond network and an alignment of hydrophilic and hydrophobic regions . The crystal structure of L-leucylglycylglycylglycine shows a zwitterion with a folded conformation at the middle glycylglycyl link . Additionally, the racemic dipeptide glycyl-DL-leucine at 120 K has been determined, showing a complex pattern of hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of L-leucine-containing peptides includes hydrolysis and aminolysis reactions. Hydrolysis of polypeptides in aqueous trifluoroacetic acid results in the liberation of leucine, with different rates observed for various polymers . Leucine aminopeptidase has been shown to hydrolyze L-leucylglycine, indicating its specificity and the importance of metal ions for its activity . Reactive copolymers containing L-leucine derivatives undergo aminolysis with diamines, leading to polymers with free NH2 groups9.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-leucylglycine and its derivatives are influenced by their molecular structure. The zwitterionic nature of these molecules contributes to their solubility and crystallization behavior . The presence of leucine residues can induce folded structures in oligomers, as seen in vibrational spectroscopic studies . The conformation of these peptides in the solid state can range from folded to helical structures, depending on the sequence and length of the oligomers .
Wissenschaftliche Forschungsanwendungen
Biological Activity and Growth Support
- Synthetic derivatives of leucine, including glycyl-l-leucine, have been tested for biological activity using rat growth as a criterion. Glycyl-l-leucine supports growth, highlighting its potential biological significance (Rechcigl & Williams, 1961).
Enzymatic Hydrolysis and Specificity
- Leucine aminopeptidase, an enzyme that hydrolyzes L-leucyl peptides, is affected by compounds like glycyl-L-leucine. This enzyme's activity and specificity are crucial for understanding its interactions with leucine derivatives (Smith & Slonim, 1948).
Clinical Enzyme Assays
- Serum assays of leucine aminopeptidase, determined by the hydrolysis of compounds like L-leucylglycine, are clinically valuable. This research underscores the significance of leucine derivatives in diagnostic contexts (Banks et al., 1960).
Oligopeptide Synthesis
- The enzymatic synthesis of oligopeptides, involving derivatives like L-leucylglycylglycine, demonstrates the role of leucine derivatives in peptide synthesis and modification, significant in biotechnology and pharmaceutical research (Nakanishi et al., 1986).
Metabolic and Enzymatic Studies
- The study of leucine aminopeptidase, which acts on L-leucyl peptides, is important for understanding metabolic processes and enzyme mechanisms. This research can inform applications in biochemical and pharmaceutical fields (Sugiura et al., 1976).
Metabolic Pathway Engineering
- Engineering the metabolic flux in microorganisms, like Corynebacterium glutamicum, for enhanced L-leucine production involves manipulating pathways associated with leucine and its derivatives. This has applications in industrial biotechnology for amino acid production (Wang et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(19)16-7-12(18)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIFFZAQXPUEAU-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-L-Leucylglycyl)-L-leucine | |
CAS RN |
19408-48-1 | |
| Record name | Leu-Gly-Leu | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-L-Leucylglycyl)-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-L-leucylglycyl)-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)



![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)




